N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine
Overview
Description
N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine is an organic compound with the molecular formula C14H22N2 It features a piperidine ring attached to a benzylamine structure, with a methyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to express various pharmacological effects, including antiaggregatory and antioxidant effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives have been found to express various pharmacological effects .
Biochemical Analysis
Biochemical Properties
N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cholinesterases, which are involved in the breakdown of neurotransmitters . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can activate or inhibit specific signaling cascades, resulting in altered cellular functions such as proliferation, differentiation, and apoptosis . These effects underscore the compound’s potential as a tool for studying cellular mechanisms and developing therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . By binding to these targets, the compound can inhibit or activate their functions, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to changes in cellular responses, such as adaptation or resistance . Understanding these temporal effects is crucial for optimizing the use of this compound in experimental and therapeutic contexts.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of the compound may produce beneficial effects, such as enhanced cognitive function or reduced inflammation . Higher doses can lead to toxic or adverse effects, including neurotoxicity and organ damage . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its biological activity and therapeutic potential . Studying the transport and distribution mechanisms of this compound can provide valuable insights into its pharmacodynamics and optimize its use in experimental and clinical settings.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine typically involves the reaction of N-methylbenzylamine with piperidine under specific conditions. One common method includes:
Starting Materials: N-methylbenzylamine and piperidine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Procedure: The mixture is heated under reflux conditions, allowing the piperidine to react with the N-methylbenzylamine, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), converting the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, sodium hydride (NaH), and other nucleophiles.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on various cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzylamine: Lacks the piperidine ring, making it less versatile in certain reactions.
N-Benzylpiperidine: Similar structure but without the methyl group on the nitrogen atom.
N-Methyl-N-(piperidin-1-ylmethyl)amine: Similar but lacks the benzyl group.
Uniqueness
N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine is unique due to the presence of both the piperidine ring and the benzylamine structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-[3-(piperidin-1-ylmethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-11-13-6-5-7-14(10-13)12-16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGCSPRVKJDWBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CN2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428756 | |
Record name | N-Methyl-1-{3-[(piperidin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-58-2 | |
Record name | N-Methyl-1-{3-[(piperidin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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